molecular formula C9H4ClF4N B1433238 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile CAS No. 1431329-60-0

3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1433238
CAS No.: 1431329-60-0
M. Wt: 237.58 g/mol
InChI Key: VVZMMFREJMQMLX-UHFFFAOYSA-N
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Description

“3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile” is a chemical compound with the CAS Number: 1431329-60-0 . It has a molecular weight of 237.58 and is typically in liquid form . The IUPAC name for this compound is 2-(3-chloro-2-fluoro-4-(trifluoromethyl)phenyl)acetonitrile .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H4ClF4N/c10-7-6(9(12,13)14)2-1-5(3-4-15)8(7)11/h1-2H,3H2 . This provides a standardized way to represent the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid at ambient temperature . The compound’s refractive index is n20/D 1.476 .

Scientific Research Applications

Uncommon Reactivity and Characterization

An unusual reactivity pattern was observed for 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, where the compound underwent an unexpected reaction leading to the loss of three fluorine atoms. This resulted in the formation of a trimeric compound, which was isolated and characterized through NMR and MS/MS studies. A novel mechanism for this reaction was proposed, showcasing the compound's unique behavior under specific conditions (Stazi et al., 2010).

Electrochemical Fluorination

Electrochemical fluorination techniques have been applied to aromatic compounds, including phenylacetonitrile derivatives. These procedures facilitated the transformation of the cyano group into a trifluoromethyl group, demonstrating an efficient method for the introduction of fluorine into aromatic rings. This approach allows for the synthesis of various fluorinated aromatic compounds, highlighting the potential for creating fluorinated derivatives for further applications (Shainyan & Danilevich, 2006).

Nucleophilic Source of Trifluoromethanethiolate

The interaction of silver(I) trifluoromethanethiolate with inorganic iodides in acetonitrile was explored to generate a nucleophilic source of trifluoromethanethiolate. This source successfully converted activated aromatic compounds into their corresponding trifluoromethyl aryl sulfides under mild conditions. The study demonstrates a method for the introduction of trifluoromethylthio groups into aromatic compounds, expanding the toolkit for synthesizing sulfide derivatives (Adams & Clark, 2000).

Anionic Chlorination

A general method for anionic chlorination of alkylnitriles, including metalated nitriles and enolates, was developed using 2-chloro-2-fluoro-2-phenylacetonitrile. This process efficiently produced a range of chloronitriles and chloroesters, showcasing a novel approach to alpha-chloronitrile synthesis under mild conditions. The technique demonstrates the compound's role in facilitating diverse chlorination reactions, offering a pathway to synthesize chlorinated nitriles and esters with potential applications in various chemical syntheses (Pitta & Fleming, 2010).

Future Directions

Trifluoromethylpyridines, a related class of compounds, are expected to find many novel applications in the future due to their unique properties . It’s possible that “3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile” could also have potential future applications.

Properties

IUPAC Name

2-[3-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF4N/c10-7-6(9(12,13)14)2-1-5(3-4-15)8(7)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZMMFREJMQMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC#N)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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